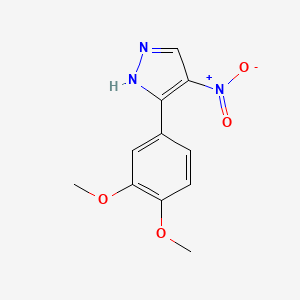
3-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazole typically involves the reaction of 3,4-dimethoxyphenylhydrazine with a suitable nitro-substituted precursor. One common method is the cyclization of 3,4-dimethoxyphenylhydrazine with 4-nitro-1,3-diketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product.
化学反応の分析
反応の種類
3-(3,4-ジメトキシフェニル)-4-ニトロ-1H-ピラゾールは、次のようなさまざまな化学反応を起こすことができます。
酸化: ニトロ基は、パラジウムカーボンなどの触媒の存在下、水素ガスなどの還元剤を使用してアミノ基に還元することができます。
還元: この化合物は、対応するアミンまたはヒドロキシルアミンを生成するために還元することができます。
置換: メトキシ基は、求核置換反応により他の官能基に置換することができます。
一般的な試薬と条件
酸化: 水素ガス、パラジウムカーボン触媒。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: ハロアルカン、ハロアレーン、その他の求電子剤。
生成される主な生成物
酸化: 3-(3,4-ジメトキシフェニル)-4-アミノ-1H-ピラゾールの生成。
還元: 3-(3,4-ジメトキシフェニル)-4-ヒドロキシルアミノ-1H-ピラゾールの生成。
置換: 使用される求電子剤に応じて、さまざまな置換ピラゾールの生成。
科学的研究の応用
3-(3,4-ジメトキシフェニル)-4-ニトロ-1H-ピラゾールは、次のような科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のための構成ブロックとして、および有機合成における試薬として使用されます。
生物学: 抗菌、抗真菌、抗がん作用などの潜在的な生物活性について調査されています。
医学: さまざまな疾患の治療における治療薬としての可能性について検討されています。
産業: 新規材料の開発において、および医薬品や農薬の製造における中間体として利用されています。
作用機序
3-(3,4-ジメトキシフェニル)-4-ニトロ-1H-ピラゾールの作用機序には、特定の分子標的および経路との相互作用が含まれます。ニトロ基は、細胞成分と相互作用する反応性中間体を生成するために還元される可能性があり、さまざまな生物学的効果につながります。この化合物は、特定の酵素または受容体を阻害して、細胞シグナル伝達経路を調節し、その治療効果を発揮する可能性もあります。
類似化合物との比較
3-(3,4-ジメトキシフェニル)-4-ニトロ-1H-ピラゾールは、次のような他の類似化合物と比較することができます。
3,4-ジメトキシフェネチルアミン: 3位と4位にメトキシ基を持つドーパミン類似体。
3,4-ジメトキシフェニル酢酸: 類似の構造的特徴を持つが、異なる官能基を持つ化合物。
3,4-ジメトキシフェニルプロピオン酸: プロピオン酸基を持つ別の構造的に関連する化合物。
3-(3,4-ジメトキシフェニル)-4-ニトロ-1H-ピラゾールの独自性は、その官能基の特定の組み合わせにあり、これは独特の化学的および生物学的特性を与え、研究と産業におけるさまざまな用途に役立ちます。
特性
分子式 |
C11H11N3O4 |
|---|---|
分子量 |
249.22 g/mol |
IUPAC名 |
5-(3,4-dimethoxyphenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C11H11N3O4/c1-17-9-4-3-7(5-10(9)18-2)11-8(14(15)16)6-12-13-11/h3-6H,1-2H3,(H,12,13) |
InChIキー |
RMWXVWFBZMLABO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


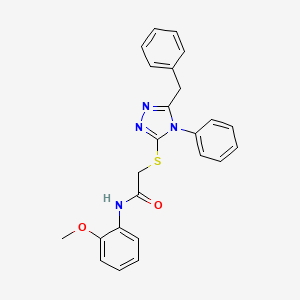
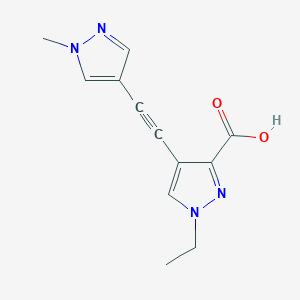
![(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11779550.png)

![2-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11779560.png)
![5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11779561.png)
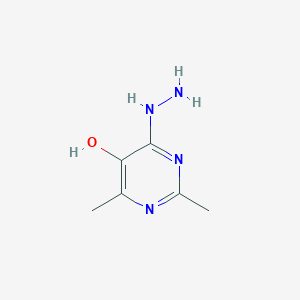
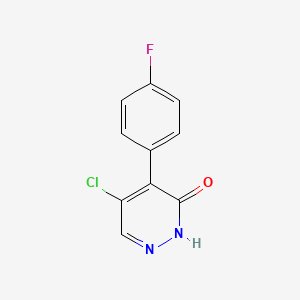


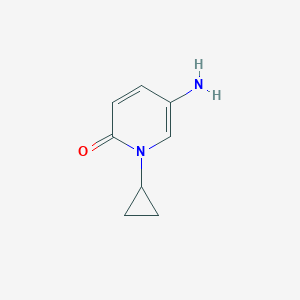
![7-Ethylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B11779597.png)
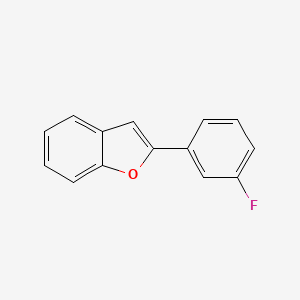
![6-Methoxybenzo[b]thiophen-3-amine](/img/structure/B11779612.png)
